1-Butyl-2,3-dimethylimidazolium tetrafluoroborate

Catalog No.
S671811
CAS No.
402846-78-0
M.F
C9H17BF4N2
M. Wt
240.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate

CAS Number

402846-78-0

Product Name

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate

Molecular Formula

C9H17BF4N2

Molecular Weight

240.05 g/mol

InChI

InChI=1S/C9H17N2.BF4/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3,4)5/h7-8H,4-6H2,1-3H3;/q+1;-1

InChI Key

VCAIYEJBOWHUGP-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1C)C

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1C)C

The exact mass of the compound 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate ([Bdmim][BF4], CAS: 402846-78-0) is a high-stability, room-temperature ionic liquid characterized by its C2-methylated imidazolium cation and non-coordinating tetrafluoroborate anion. As a procurement candidate, it serves as a low-volatility, highly stable medium (dynamic viscosity of approximately 172 cP at 45 °C) specifically engineered for environments where standard 1,3-dialkylimidazolium salts fail. The compound is primarily selected for its extended electrochemical window and exceptional resistance to deprotonation, making it a critical solvent and electrolyte for advanced electrochemistry, base-catalyzed organic synthesis, and high-stress catalytic recycling systems .

Substituting [Bdmim][BF4] with the more common and less expensive analog 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) frequently results in catastrophic process failure under basic or highly reducing conditions. The C2 position of the unmethylated [Bmim]+ cation contains a highly acidic proton that is easily abstracted by strong bases or reduced at cathodic potentials, leading to the formation of unstable N-heterocyclic carbenes and subsequent solvent degradation. By methylating this C2 position, [Bdmim][BF4] effectively blocks this degradation pathway, ensuring solvent integrity during base-catalyzed transformations and expanding the cathodic electrochemical window, which is an absolute requirement for stable operation in electrodeposition and rigorous electrochemical workflows [1].

Extended Cathodic Stability for Electrochemical Applications

In comparative electrochemical evaluations, the C2-methylated [Bdmim]+ cation exhibits a significantly wider electrochemical stability window than its unmethylated counterpart,[Bmim]+. The acidic C2 proton in [Bmim]+ limits its cathodic stability, whereas the methyl block in [Bdmim][BF4] prevents carbene formation and pushes the cathodic limit further negative. This structural modification prevents Faradaic degradation reactions at high current rates, enabling stable operation in rigorous electrochemical environments where [Bmim][BF4] would rapidly decompose [1].

Evidence DimensionCathodic stability and resistance to carbene formation
Target Compound Data[Bdmim][BF4] demonstrates extended cathodic limits and stable operation without C2-deprotonation.
Comparator Or Baseline[Bmim][BF4] (Unmethylated analog)
Quantified Difference[Bmim]+ undergoes reduction/deprotonation at lower cathodic potentials, whereas [Bdmim]+ remains structurally intact under identical cycling.
ConditionsElectrochemical cycling in non-aqueous electrolytes at high current rates.

Procurement of the C2-methylated salt is mandatory for electrochemical cells operating at high cathodic potentials to prevent electrolyte degradation and ensure long-term cycle life.

Solvent Integrity in Strongly Basic Media

The utility of imidazolium ionic liquids in base-catalyzed organic synthesis is heavily dependent on cation stability. When subjected to strongly basic conditions, [Bmim][BF4] undergoes rapid C2-deprotonation. In contrast, [Bdmim][BF4] is completely stable under identical strongly basic conditions due to the protective C2-methylation. This allows [Bdmim][BF4] to be used as a recyclable, biphasic solvent system for demanding base-catalyzed reactions, such as aldol condensations and Negishi cross-couplings, without consuming the solvent or poisoning the catalyst .

Evidence DimensionChemical stability in the presence of strong bases
Target Compound Data[Bdmim][BF4] remains inert and fully recoverable.
Comparator Or Baseline[Bmim][BF4]
Quantified DifferenceComplete degradation of [Bmim]+ vs. >99% stability of [Bdmim]+ under basic conditions.
ConditionsBase-catalyzed organic synthesis (e.g., aldol condensations).

Buyers scaling up base-catalyzed reactions must select [Bdmim][BF4] to avoid solvent consumption and reaction failure associated with standard imidazolium salts.

Altered Transport Dynamics via Hydrogen-Bond Disruption

The methylation at the C2 position fundamentally alters the physicochemical properties of the ionic liquid by disrupting the predominant hydrogen-bonding network between the cation and the [BF4]- anion, while simultaneously increasing steric bulk. Consequently,[Bdmim][BF4] exhibits a higher dynamic viscosity (approximately 172 cP at 45 °C) compared to [Bmim][BF4]. This increased viscosity and altered ion mobility must be factored into process design, as it impacts mass transport rates in biphasic extractions and the ionic conductivity profile in electrochemical devices[1].

Evidence DimensionDynamic viscosity and hydrogen-bond network strength
Target Compound Data~172 cP at 45 °C
Comparator Or Baseline[Bmim][BF4]
Quantified Difference[Bdmim][BF4] exhibits significantly higher viscosity due to the absence of C2-mediated hydrogen bonding and increased steric hindrance.
ConditionsPure ionic liquid state at 45 °C.

Engineers must account for the higher viscosity of [Bdmim][BF4] when designing pumping systems and calculating mass transfer coefficients for industrial scale-up.

Non-Aqueous Electrolytes for High-Voltage Energy Storage

Directly leveraging its extended cathodic electrochemical window, [Bdmim][BF4] is the optimal choice for supercapacitors and advanced battery systems where the electrolyte must withstand aggressive reducing potentials without decomposing[1].

Reaction Media for Base-Catalyzed Organic Synthesis

Utilizing its absolute stability against deprotonation, this ionic liquid serves as a highly efficient, recyclable solvent for aldol condensations, Negishi cross-couplings, and other transformations requiring strongly basic conditions where standard imidazolium salts would fail .

Electrocatalytic CO2 Reduction

The C2-methyl group prevents the formation of N-heterocyclic carbenes at the cathode, allowing[Bdmim][BF4] to act as a stable supporting electrolyte during the prolonged electrochemical reduction of CO2 at high current densities [1].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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